1,2-Dichloro-3-(trifluoromethyl)benzene
Overview
Description
“1,2-Dichloro-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3Cl2F3 . It is also known by other names such as “2,3-DICHLOROBENZOTRIFLUORIDE” and "Benzene, 1,2-dichloro-3-(trifluoromethyl)-" . The molecular weight of this compound is 215.00 g/mol .
Synthesis Analysis
The synthesis of “1,2-Dichloro-3-(trifluoromethyl)benzene” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Molecular Structure Analysis
The molecular structure of “1,2-Dichloro-3-(trifluoromethyl)benzene” can be represented by the InChI string: “InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4 (6 (5)9)7 (10,11)12/h1-3H” and the Canonical SMILES string: "C1=CC (=C (C (=C1)Cl)Cl)C (F) (F)F" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Dichloro-3-(trifluoromethyl)benzene” include a molecular weight of 215.00 g/mol, an XLogP3-AA value of 4.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 213.9563900 g/mol, a monoisotopic mass of 213.9563900 g/mol, a topological polar surface area of 0 Ų, a heavy atom count of 12, and a formal charge of 0 .
Scientific Research Applications
1. Synthesis and Application of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. FDA-Approved Trifluoromethyl Group-Containing Drugs
- Summary of the Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
- Methods of Application or Experimental Procedures : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : These compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
3. Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence
- Summary of the Application : 1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .
- Methods of Application or Experimental Procedures : The paper provides experimental and computational guidance for the synthesis of these emitters .
- Results or Outcomes : The paper discusses the results of the synthesis and the properties of the resulting emitters .
4. Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid
- Summary of the Application : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
- Methods of Application or Experimental Procedures : The synthesis involves reacting 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide .
- Results or Outcomes : The result is 2,4,6-tris(trifluoromethyl)benzoic acid, a compound with potential applications in various fields .
5. Synthesis of Lithio Derivative
- Summary of the Application : 1,3,5-tris(trifluoromethyl)benzene is used in the synthesis of a lithio derivative .
- Methods of Application or Experimental Procedures : The synthesis involves a direct metalation of 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium .
- Results or Outcomes : The result is a lithio derivative, a compound with potential applications in various fields .
6. Safety Testing
- Summary of the Application : 1,3-Bis(trifluoromethyl)benzene has been tested for safety and health effects .
- Methods of Application or Experimental Procedures : The compound is tested for various safety and health effects, including eye irritation, skin irritation, and other potential hazards .
- Results or Outcomes : The results of these tests are used to inform safety guidelines and precautions for handling and using the compound .
4. Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
5. Low Toxicity Alternative to Dichloromethane
- Summary of the Application : Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C it has a higher boiling point than dichloromethane, which has a boiling point of 40 °C .
- Methods of Application or Experimental Procedures : As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
- Results or Outcomes : The dielectric constants for dichloromethane and trifluorotoluene are 9.04 and 9.18, respectively, indicating similar solvating properties .
6. Synthetic Intermediate
- Summary of the Application : A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron . It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
- Methods of Application or Experimental Procedures : This aniline is then converted to the urea .
- Results or Outcomes : Flumetramide (6-[4-(trifluoromethyl)phenyl]morpholin-3-one), a skeletal muscle relaxant, is also prepared from this compound .
Future Directions
The future directions for “1,2-Dichloro-3-(trifluoromethyl)benzene” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
1,2-dichloro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHBJUWZMHGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073551 | |
Record name | Benzene, 1,2-dichloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-(trifluoromethyl)benzene | |
CAS RN |
54773-19-2 | |
Record name | 1,2-Dichloro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54773-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-3-(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DICHLORO-3-(TRIFLUOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17977SU48T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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